molecular formula C12H12N2O4 B1430691 1-[(4-Nitrophenyl)methyl]piperidine-2,6-dione CAS No. 1461708-55-3

1-[(4-Nitrophenyl)methyl]piperidine-2,6-dione

Cat. No.: B1430691
CAS No.: 1461708-55-3
M. Wt: 248.23 g/mol
InChI Key: FRAGOVMVAASSOM-UHFFFAOYSA-N
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Description

1-[(4-Nitrophenyl)methyl]piperidine-2,6-dione is a glutarimide derivative characterized by a piperidine-2,6-dione core substituted with a 4-nitrobenzyl group. The nitro group at the para position of the benzyl substituent confers distinct electronic and steric properties, influencing reactivity, solubility, and biological activity.

Properties

IUPAC Name

1-[(4-nitrophenyl)methyl]piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-11-2-1-3-12(16)13(11)8-9-4-6-10(7-5-9)14(17)18/h4-7H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAGOVMVAASSOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Nitrophenyl)methyl]piperidine-2,6-dione typically involves the reaction of piperidine-2,6-dione with 4-nitrobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve scalable and green processes to ensure efficiency and environmental safety. For example, the use of platinum group metal-free catalysts and efficient reduction methods can be employed to minimize hazardous by-products .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Nitrophenyl)methyl]piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The piperidine ring can be hydrogenated to form a saturated piperidine derivative.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

    Amino derivatives: Formed by the reduction of the nitro group.

    Hydrogenated piperidine derivatives: Formed by the reduction of the piperidine ring.

Scientific Research Applications

1-[(4-Nitrophenyl)methyl]piperidine-2,6-dione is a synthetic organic compound in the piperidine family that is notable for applications in medicinal chemistry and drug development. It features a piperidine ring substituted with a nitrophenyl group and a piperidine-2,6-dione moiety.

Scientific Research Applications

This compound is used in various scientific research applications:

  • Medicinal Chemistry It serves as a scaffold for designing novel drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.
  • Biology It functions as a tool for studying enzyme inhibition and protein-ligand interactions.
  • Industry It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Chemical Reactions

This compound undergoes several types of chemical reactions:

  • Oxidation The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
  • Reduction The piperidine ring can be hydrogenated to form a saturated piperidine derivative.
  • Substitution The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Synthesis and Production

Mechanism of Action

The mechanism of action of 1-[(4-Nitrophenyl)methyl]piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the piperidine-2,6-dione moiety can form covalent bonds with nucleophilic residues in the active site of enzymes . These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-[(4-Nitrophenyl)methyl]piperidine-2,6-dione with key analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (FT-IR, NMR)
This compound 4-Nitrobenzyl C₁₂H₁₁N₃O₄ 273.24 N/A N/A
1-[(4-Aminophenyl)methyl]piperidine-2,6-dione 4-Aminobenzyl C₁₂H₁₄N₂O₂ 218.26 N/A NMR (DMSO-d₆): δ 6.98–6.45 (aromatic)
1-(3-Nitrophenyl)piperidine-2,6-dione 3-Nitrophenyl C₁₁H₁₀N₂O₄ 234.21 130–134 FT-IR: 1633, 1465 cm⁻¹; GC-MS: m/z 234
1-(4-Chlorophenyl)piperidine-2,6-dione 4-Chlorophenyl C₁₁H₁₀ClNO₂ 223.66 N/A FT-IR: 1680 cm⁻¹ (C=O)
1-(2,6-Dichloro-4-trifluoromethyl-phenyl)piperidine-2,6-dione 2,6-Dichloro-4-CF₃ C₁₂H₉Cl₂F₃N₂O₂ 353.12 N/A N/A
1-(Piperidin-3-yl)piperidine-2,6-dione Piperidin-3-yl C₁₀H₁₆N₂O₂ 196.25 N/A N/A

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (strong electron-withdrawing) in the target compound reduces electron density on the aromatic ring compared to amino (electron-donating) or chloro (moderately electron-withdrawing) substituents. This impacts hydrogen bonding, solubility, and interactions with biological targets .
  • Substituent Position : The para-nitro substitution in the target compound contrasts with meta-nitro in 1-(3-nitrophenyl)piperidine-2,6-dione, altering steric hindrance and dipole moments .

Analytical Characterization

  • HPLC : Preferred for high sensitivity and accuracy in quantifying piperidine-2,6-dione derivatives, as seen in the analysis of 4-[2-(3,5-dimethyl-2-oxo-cyclohexyl)-2-hydroxyethyl]-piperidine-2,6-dione .
  • Spectroscopy : FT-IR and ¹H-NMR are standard for confirming carbonyl (1650–1750 cm⁻¹) and aromatic proton signals .

Biological Activity

1-[(4-Nitrophenyl)methyl]piperidine-2,6-dione is a synthetic organic compound belonging to the piperidine family. It features a piperidine ring substituted with a nitrophenyl group and a dione moiety, making it of significant interest in medicinal chemistry due to its unique chemical properties and potential biological activities. This compound has been studied for its various applications in drug development, particularly in the fields of anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure

The molecular structure of this compound can be depicted as follows:

C12H12N2O3\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_3

This structure includes:

  • A piperidine ring : A six-membered ring containing one nitrogen atom.
  • A nitrophenyl group : A phenyl ring with a nitro (-NO₂) substituent.
  • A dione moiety : Two carbonyl (C=O) groups located at the 2 and 6 positions of the piperidine ring.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the piperidine-2,6-dione moiety can form covalent bonds with nucleophilic residues in the active site of enzymes. This dual interaction mechanism enhances its potential as an enzyme inhibitor.

Antidiabetic Activity

Recent studies have highlighted the potential of piperidine derivatives, including this compound, as antidiabetic agents. In vitro assays demonstrated that compounds with similar structures exhibited significant α-glucosidase inhibitory activity. For instance, piperazine derivatives showed IC50 values ranging from 58.26 µM to 1023.16 µM against α-glucosidase .

Neurotoxicity Studies

Research on related compounds indicates that some piperidine derivatives may exhibit neurotoxic effects. For example, studies on analogs of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) revealed that compounds oxidized by monoamine oxidase B (MAO-B) displayed neurotoxicity . While specific neurotoxicity data for this compound is limited, understanding its structural activity relationship is crucial for assessing its safety profile.

Case Studies and Experimental Data

Study FocusFindings
Antidiabetic ActivityAnalogous compounds showed significant inhibition of α-glucosidase (IC50 values < 100 µM) .
NeurotoxicityRelated piperidine compounds demonstrated neurotoxic effects via MAO-B oxidation .
Enzyme InteractionPotential for covalent bond formation with nucleophilic residues in enzyme active sites .

Synthesis and Production

The synthesis of this compound typically involves the reaction of piperidine-2,6-dione with 4-nitrobenzyl chloride under basic conditions. The reaction is carried out in organic solvents such as dichloromethane or toluene using bases like potassium carbonate or sodium hydroxide .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
LenalidomideAnticancer drugPiperidine derivative with distinct properties
ThalidomideImmunomodulatory and anti-inflammatory propertiesSimilar structural framework
This compoundPotential enzyme inhibitor and antidiabetic agentUnique substitution pattern enhances activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(4-Nitrophenyl)methyl]piperidine-2,6-dione
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